![molecular formula C16H15BrF3N3O2 B361234 Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 494861-39-1](/img/structure/B361234.png)
Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a useful research compound. Its molecular formula is C16H15BrF3N3O2 and its molecular weight is 418.21g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, supported by relevant case studies and research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves a multi-step process typically starting from ethyl 4,4,4-trifluoro-3-oxobutanoate and 4-bromobenzaldehyde. The reaction proceeds through a series of condensation reactions leading to the formation of the tetrahydropyrazolo[1,5-a]pyrimidine core. The structure has been confirmed using X-ray crystallography, revealing a flattened envelope conformation of the pyrimidine ring and centrosymmetric dimers formed by hydrogen bonding interactions in the crystal lattice .
Key Structural Features
- Molecular Formula : C16H11BrF3N3O2
- Molecular Weight : 404.17 g/mol
- Key Functional Groups :
- Bromophenyl group
- Trifluoromethyl group
- Tetrahydropyrazolo[1,5-a]pyrimidine core
Biological Activity
The biological activity of this compound is attributed to its unique pharmacophore structure. Studies have highlighted several areas where this compound exhibits significant activity:
Inhibitory Activities
- Human Neutrophil Elastase Inhibition : The compound has shown promising results as an inhibitor of human neutrophil elastase (HNE), an enzyme implicated in various inflammatory diseases .
- Late Sodium Channel Blocker : It has been identified as a late sodium channel blocker which may have implications for cardiac health and arrhythmia treatment .
- Hepatitis B Virus Surface Antigen Secretion Inhibition : Research indicates that this compound can inhibit the secretion of hepatitis B virus surface antigens, suggesting potential antiviral applications .
Anticancer Potential
Recent investigations into the anticancer properties of pyrazolo[1,5-a]pyrimidines have revealed that derivatives like this compound exhibit selective cytotoxicity against various cancer cell lines. The structure-function relationship has been explored to optimize efficacy .
Enzymatic Activity
This compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways:
- Dihydroorotate Dehydrogenase (DHODH) : Inhibition studies have shown that it can effectively inhibit DHODH in vitro, which is crucial for pyrimidine biosynthesis and is a target for immunosuppressive therapies .
Table of Biological Activities
Notable Research Findings
- A study demonstrated that derivatives with trifluoromethyl substitutions enhance biological activity due to increased lipophilicity and potential for better receptor binding .
- Another investigation highlighted the importance of the bromophenyl moiety in enhancing selectivity towards specific biological targets such as HNE and sodium channels .
科学的研究の応用
Structural Characteristics
The compound features a complex structure that includes a tetrahydropyrazolo-pyrimidine framework with a trifluoromethyl group and a bromophenyl substituent. The unique arrangement of these functional groups contributes to its biological activity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate. For instance:
- Cell Line Studies : Compounds with similar structures have been tested against various human cancer cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). These studies utilized assays to evaluate antiproliferative effects and mechanisms of action through mitochondrial activity tests .
- Mechanisms of Action : The anticancer activity is often attributed to the inhibition of specific enzymes or pathways involved in cell proliferation and survival. For example, some derivatives have shown the ability to induce apoptosis in cancer cells by modulating signaling pathways related to cell cycle regulation .
Antimicrobial Properties
Beyond anticancer activity, derivatives of this compound have also been evaluated for their antimicrobial properties. Research indicates that certain modifications can enhance efficacy against pathogens such as Mycobacterium tuberculosis. The structural diversity allows for the exploration of various interactions with microbial targets .
Synthesis and Derivative Exploration
The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of various substituents:
- Synthetic Pathways : Common methods include Biginelli condensation and other multi-component reactions that yield high purity and yield for the target compound. The ability to modify substituents provides a pathway for optimizing biological activity through structure-activity relationship (SAR) studies .
Case Studies and Research Findings
Several case studies illustrate the applications and findings related to this compound:
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer Activity | Identified effective derivatives with significant cytotoxicity against MCF-7 cells. |
Study 2 | Antimicrobial Testing | Demonstrated effectiveness against Mycobacterium tuberculosis strains with specific derivatives showing enhanced activity. |
Study 3 | Structure-Activity Relationship | Explored various substitutions leading to improved binding affinities in targeted enzyme inhibition assays. |
特性
IUPAC Name |
ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrF3N3O2/c1-2-25-15(24)11-8-21-23-13(16(18,19)20)7-12(22-14(11)23)9-3-5-10(17)6-4-9/h3-6,8,12-13,22H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPRNVIVUXKQTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrF3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。